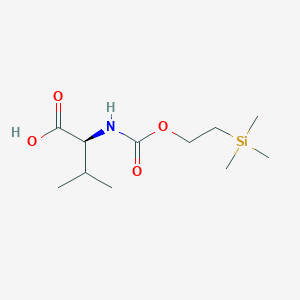
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine
Vue d'ensemble
Description
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine is an organic compound with the molecular formula C26H20N6. It is a pyridine-based ligand known for its ability to form stable complexes with various metals. This compound is widely used in coordination chemistry due to its σ-donating and π-accepting properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine can be synthesized through a one-step reaction involving 4,4’-bipyridine and 1,4-dibromobenzene . The reaction typically involves the use of a palladium catalyst under specific conditions to facilitate the formation of the desired product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings .
Applications De Recherche Scientifique
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific metal and the structure of the complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis[bis(4-pyridinyl)amino]benzene
- N,N,N’,N’-Tetrakis(4-pyridyl)-1,4-phenylenediamine
Uniqueness
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine is unique due to its specific arrangement of pyridine rings and its ability to form highly stable metal complexes. This makes it particularly valuable in the field of coordination chemistry and for the development of advanced materials .
Propriétés
IUPAC Name |
1-N,1-N,4-N,4-N-tetrapyridin-4-ylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6/c1-2-22(32(25-9-17-29-18-10-25)26-11-19-30-20-12-26)4-3-21(1)31(23-5-13-27-14-6-23)24-7-15-28-16-8-24/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFLBGCCIGDHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=NC=C2)C3=CC=NC=C3)N(C4=CC=NC=C4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8196497.png)


![2-Methyl-6-piperazin-1-ylimidazo[1,2-b]pyridazine](/img/structure/B8196512.png)


![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8196531.png)
![4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid](/img/structure/B8196537.png)
![4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B8196538.png)
![1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride](/img/structure/B8196545.png)
